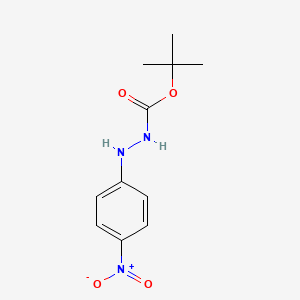

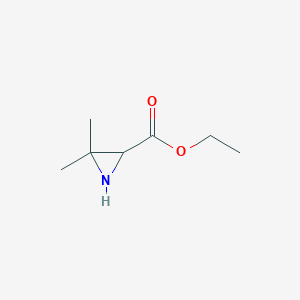

7-Fluoro-6-methoxyisoquinolin-1(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

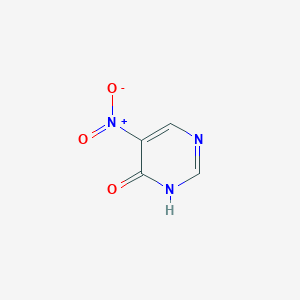

7-Fluoro-6-methoxyisoquinolin-1(2H)-one is a compound that belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. This particular compound is characterized by the presence of a fluorine atom at the 7-position and a methoxy group at the 6-position of the isoquinoline structure. Although the provided papers do not directly discuss 7-Fluoro-6-methoxyisoquinolin-1(2H)-one, they provide insights into the properties and synthesis of structurally related compounds, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related fluorinated isoquinoline derivatives has been reported in the literature. For instance, a one-pot synthesis approach has been developed for 1-(trifluoromethyl)-4-fluoro-1,2-dihydroisoquinolines, which involves a silver-catalyzed intramolecular aminofluorination of alkyne . Additionally, the synthesis of 6-fluoro-7-(isoxazolidin-2-yl)-4-oxo-1,4-dihydroquinolines has been achieved through a 1,3-dipolar cycloaddition of azomethine oxide and 1,1-disubstituted alkenes . These methods could potentially be adapted for the synthesis of 7-Fluoro-6-methoxyisoquinolin-1(2H)-one by altering the substituents and reaction conditions.

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives can be complex and diverse. X-ray crystallography has been used to determine the crystal structure of a related compound, 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline, which revealed an orthorhombic system with specific space group parameters . This technique could be employed to elucidate the molecular structure of 7-Fluoro-6-methoxyisoquinolin-1(2H)-one, providing insights into its three-dimensional conformation and potential intermolecular interactions.

Chemical Reactions Analysis

The chemical reactivity of isoquinoline derivatives can vary depending on the substituents present on the ring system. For example, the presence of a methoxy group can influence the electronic properties of the compound and its susceptibility to nucleophilic attacks . The reactivity of 7-Fluoro-6-methoxyisoquinolin-1(2H)-one could be explored through various chemical reactions, such as nucleophilic substitution or cycloaddition, to synthesize novel derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoquinoline derivatives are crucial for their potential applications. For instance, the strong emission properties of 7-hydroxyindazolo[2,3-b]isoquinolin-12(7H)-one derivatives in aqueous solution suggest that similar compounds like 7-Fluoro-6-methoxyisoquinolin-1(2H)-one could also exhibit interesting photophysical properties . Moreover, the stability of 6-methoxy-4-quinolone in a wide pH range indicates that the methoxy group can confer stability to the isoquinoline core . These properties are important for the development of fluorescent probes and other applications in biomedical analysis.

Wissenschaftliche Forschungsanwendungen

Crystal Engineering

Research by Choudhury et al. (2006) explores the utility of organic fluorine, specifically in fluorine-substituted isoquinolines, as a tool for crystal engineering. Their study demonstrated how fluorine substitutions impact the packing features in the crystal structures of isoquinolines, emphasizing the role of C–F...F, C–H...F, and C–H...O interactions in determining the lattice arrangements. This highlights the strategic use of fluorine in modifying molecular interactions for desired crystal properties (Choudhury & Row, 2006).

Pharmaceutical Synthesis

Wu et al. (2017) reported on the synthesis of fluorinated heterocycles, crucial for pharmaceutical and agrochemical industries, via a rhodium(III)-catalyzed C-H activation. Their methodology facilitated the creation of 4-fluoroisoquinolin-1(2H)-ones among others, underlining the importance of fluorinated compounds in diversifying the chemical repertoire available for drug development and other applications (Wu et al., 2017).

Fluorophores and Labeling Agents

The study by Hirano et al. (2004) introduced a novel fluorophore, 6-methoxy-4-quinolone, with strong fluorescence across a wide pH range in aqueous media. Their work highlights the application of fluorinated compounds as fluorescent labeling agents in biomedical analysis, providing a tool with high stability and sensitivity for detecting biological and chemical entities (Hirano et al., 2004).

Antimicrobial Activities

Liu et al. (2015) designed and synthesized 7-fluoro-4-anilinoquinoline derivatives, demonstrating potent antitumor activities against specific cell lines. This research underscores the potential of fluorine-containing isoquinolines in the development of new antitumor agents, providing a foundation for further exploration in the quest for effective cancer treatments (Liu et al., 2015).

Eigenschaften

IUPAC Name |

7-fluoro-6-methoxy-2H-isoquinolin-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c1-14-9-4-6-2-3-12-10(13)7(6)5-8(9)11/h2-5H,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNYLLSMVYDGHNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=CNC2=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Fluoro-6-methoxyisoquinolin-1(2H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-1,3-dihydro-benzo[c]isothiazole 2,2-dioxide](/img/structure/B1342981.png)

![2-[4-(2,2,2-Trifluoroethoxy)phenoxy]ethan-1-amine](/img/structure/B1343008.png)